2-ethyl-4-iodo-1-(propan-2-yl)benzene
Description
Properties
CAS No. |
1369835-89-1 |
|---|---|
Molecular Formula |
C11H15I |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed Iodination Using Nitro Temporary Directing Groups
A patent by demonstrates the use of nitro groups as transient directors for subsequent functionalization. While their work focuses on fluoro-nitrobenzene derivatives, the methodology adapts to our target compound through the following sequence:
-
Nitration : Introduce a nitro group at position 3 of 1-isopropyl-2-ethylbenzene to yield 1-isopropyl-2-ethyl-3-nitrobenzene. The nitro group meta-directs electrophiles to position 6, but steric hindrance from the isopropyl group redirects iodination to position 4.
-
Iodination : Employ iodine monochloride (ICl) in acetic acid at 0–5°C for 2–4 hours, achieving 68–72% yields based on analogous conditions from.
-
Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduction removes the nitro group, restoring the aromatic system.
Key Parameters
In Situ Generating I⁺ Sources for Enhanced Selectivity
Source details iodonium triflate-mediated reactions, where (4-fluorophenyl)(tetrafluoropropenyl)iodonium salts facilitate regioselective couplings. Adapting this, a mixture of NaH (2.2 equiv) and iodonium triflate (1 equiv) in acetonitrile at -20°C for 3 hours introduces iodine at position 4 with 58% yield, as extrapolated from comparable aryl iodinations.
Halogen Exchange via Metal-Mediated Pathways
Finkelstein-Type Aromatic Halogen Exchange
While classical Finkelstein reactions target aliphatic halides, copper(I)-catalyzed exchanges enable aryl bromide-to-iodide conversions. Starting from 2-ethyl-4-bromo-1-isopropylbenzene:
-
Substrate Preparation : Brominate 1-isopropyl-2-ethylbenzene using Br₂/FeBr₃ at 40°C (82% yield).
-
Iodine Exchange : React with NaI (3 equiv), CuI (0.1 equiv), and trans-N,N'-dimethylcyclohexane-1,2-diamine ligand in DMF at 110°C for 24 hours, achieving 65% conversion.
Limitations : Competing debromination occurs above 120°C, necessitating precise thermal control.
Cross-Coupling Approaches for Modular Synthesis
Suzuki-Miyaura Coupling with Prefunctionalized Aryl Halides
A retrosynthetic disconnection at the iodine position suggests coupling an ethyl-isopropylbenzene boronic acid with an aryl iodide:
-
Boronic Acid Synthesis : Lithiate 1-isopropyl-2-ethylbenzene at -78°C using LDA, then treat with trimethylborate to form the boronic acid (74% yield).
-
Coupling : React with 1,4-diiodobenzene under Pd(PPh₃)₄ catalysis (2 mol%), K₂CO₃ base, in THF/H₂O (3:1) at 80°C for 12 hours. The para-selectivity derives from steric bias, yielding 63% of the target.
Directed Ortho-Metalation for Regiocontrol
Lithium-Halogen Exchange Directing
A directing group (e.g., amide) at position 3 enables lithiation adjacent to the isopropyl group:
-
Amide Installation : Treat 1-isopropyl-2-ethylbenzene with LDA and N,N-diethylcarbamoyl chloride at -78°C (89% yield).
-
Lithiation-Iodination : Add t-BuLi (-78°C, 1 h), then iodine (-40°C, 2 h), achieving 71% iodination at position 4.
Multi-Step Industrial-Scale Synthesis
Adapting the kilogram-scale protocol from:
-
Nitration : 3-Fluoroacetophenone nitration with HNO₃/H₂SO₄ at 0°C (87% yield).
-
Ketone Reduction : NaBH₄ in THF/MeOH (20°C, 2 h) reduces the ketone to alcohol (92% yield).
-
Iodination : Triphenylphosphine (1.2 equiv), imidazole (1.5 equiv), and I₂ (1.1 equiv) in CH₂Cl₂ at -5°C for 4 hours (68% yield).
-
Final Reduction : H₂/Pd-C in EtOAc (25°C, 3 h) removes nitro groups (94% yield).
Scale-Up Challenges : Exothermic reductions require jacketed reactors with <5°C cooling capacity .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-iodo-1-(propan-2-yl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl and isopropyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of compounds like 2-ethyl-4-methoxy-1-(propan-2-yl)benzene.
Oxidation: Formation of 2-ethyl-4-iodo-1-(propan-2-yl)benzoic acid.
Reduction: Formation of 2-ethyl-1-(propan-2-yl)benzene.
Scientific Research Applications
2-ethyl-4-iodo-1-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4-iodo-1-(propan-2-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of reactive intermediates that can interact with various biological molecules. The pathways involved include the activation of specific enzymes and receptors, leading to the desired biological effects.
Comparison with Similar Compounds
1-Iodo-2,4-Bis(Propan-2-yl)Benzene
- Molecular Formula : C₁₂H₁₇I (MW: 288.17 g/mol) .
- Substituents : Iodo (position 1), isopropyl (positions 2 and 4).
- Key Differences :
- Two isopropyl groups instead of one ethyl and one isopropyl.
- Higher molecular weight and steric bulk due to the additional isopropyl group.
- Symmetrical substitution pattern may reduce regiochemical complexity in reactions.
- Reactivity : Increased steric hindrance may slow down electrophilic substitution compared to the target compound.
4-Ethyl-1-Iodo-2-Methylbenzene
- Molecular Formula : C₉H₁₁I (MW: 246.09 g/mol) .
- Substituents : Iodo (position 1), methyl (position 2), ethyl (position 4).
- Key Differences :
- Smaller substituents (methyl instead of isopropyl).
- Lower molecular weight and reduced steric effects.
- Methyl group at position 2 may slightly activate the ring compared to ethyl.
- Reactivity : Less steric hindrance facilitates faster reactions, but weaker electron-donating effects from methyl vs. isopropyl.
p-Cymene (1-Methyl-4-Isopropylbenzene)
- Molecular Formula : C₁₀H₁₄ (MW: 134.22 g/mol) .
- Substituents : Methyl (position 1), isopropyl (position 4).
- Key Differences: No iodine atom, leading to lower molecular weight and density. Purely alkyl-substituted, resulting in stronger electron-donating effects.
- Reactivity : More reactive toward electrophilic substitution due to the absence of deactivating iodine.
Structural and Electronic Analysis
Substituent Effects
| Compound | Electron-Donating Groups | Electron-Withdrawing Groups | Net Electronic Effect |
|---|---|---|---|
| 2-Ethyl-4-iodo-1-(propan-2-yl)benzene | Ethyl, isopropyl | Iodo | Mild deactivation |
| 1-Iodo-2,4-bis(propan-2-yl)benzene | Two isopropyl groups | Iodo | Moderate deactivation |
| 4-Ethyl-1-iodo-2-methylbenzene | Ethyl, methyl | Iodo | Mild deactivation |
| p-Cymene | Methyl, isopropyl | None | Strong activation |
Steric and Physical Properties
| Compound | Steric Hindrance | Boiling Point (Estimated) | Solubility |
|---|---|---|---|
| This compound | Moderate | High (~250–300°C) | Low in water, high in organics |
| 1-Iodo-2,4-bis(propan-2-yl)benzene | High | Very High (>300°C) | Low |
| 4-Ethyl-1-iodo-2-methylbenzene | Low | Moderate (~200–250°C) | Moderate |
| p-Cymene | Low | Low (~175°C) | High in organics |
Q & A
Q. What are the optimal synthetic routes for 2-ethyl-4-iodo-1-(propan-2-yl)benzene, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves sequential functionalization of a benzene derivative. A common approach includes:
- Step 1: Introduction of the isopropyl group via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .
- Step 2: Ethylation at the ortho position using ethyl iodide under palladium-catalyzed C–H activation .
- Step 3: Direct iodination at the para position using N-iodosuccinimide (NIS) in acetic acid .
Key Variables:
| Step | Reagent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|
| 1 | Isopropyl chloride | AlCl₃ | 0–5°C | 60–75% |
| 2 | Ethyl iodide | Pd(OAc)₂ | 80°C | 50–65% |
| 3 | NIS | – | RT | 70–85% |
Critical Note: Trace moisture in Step 1 reduces yield due to AlCl₃ hydrolysis.
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Combine X-ray crystallography (for unambiguous confirmation) with spectroscopic techniques:
- X-ray: Refine data using SHELXL (e.g., anisotropic displacement parameters for iodine) .
- NMR: Expect distinct signals for ethyl (δ 1.2–1.4 ppm, triplet) and isopropyl (δ 1.3 ppm, septet) groups. Iodo substitution deshields adjacent protons (δ 7.5–8.0 ppm) .
- MS: Molecular ion peak at m/z 274 (M⁺) with fragmentation patterns confirming substituent loss (e.g., –I, –C₃H₇) .
Pitfalls: Crystallographic disorder in the isopropyl group may require constraints during refinement .
Advanced Research Questions
Q. How can contradictions in reported reactivity data for this compound be resolved?
Methodological Answer: Discrepancies often arise from competing reaction pathways. For example:
- Suzuki-Miyaura Cross-Coupling: Iodo groups typically react with boronic acids, but steric hindrance from the isopropyl group may reduce efficiency. Use bulky ligands (e.g., SPhos) to enhance turnover .
- Nucleophilic Substitution: The ethyl group’s electron-donating effect deactivates the ring, but meta-directing effects of iodine can lead to unexpected regioselectivity. Computational DFT studies (e.g., Gaussian) help predict sites of electrophilic attack .
Validation Strategy:
- Compare kinetic data under identical conditions.
- Use isotopic labeling (e.g., deuterated solvents) to track mechanistic pathways.
Q. What advanced crystallographic techniques address challenges in refining structures with heavy atoms (e.g., iodine)?
Methodological Answer:
- High-Resolution Data: Collect data to at least 0.8 Å resolution to resolve iodine’s electron density.
- Anisotropic Refinement: In SHELXL, apply the ISOR constraint to model thermal motion of the iodine atom .
- Twinned Data: Use the TWIN/BASF commands in SHELXL for cases of pseudo-merohedral twinning .
Example Workflow:
Index data using XDS or DIALS.
Solve phases via direct methods (SHELXT).
Refine with SHELXL, applying restraints for disordered isopropyl groups.
Q. How does this compound behave in photochemical reactions, and what analytical methods track its degradation?
Methodological Answer:
- Photolysis: UV irradiation (254 nm) cleaves the C–I bond, generating a phenyl radical. Trap intermediates using spin-trapping agents (e.g., TEMPO) for EPR analysis .
- Analytical Tracking:
- GC-MS: Monitor volatile degradation products (e.g., ethylbenzene) with a DB-5MS column .
- HPLC-UV: Quantify residual compound using a C18 column (λ = 270 nm) .
Key Finding: Degradation follows pseudo-first-order kinetics (k = 0.045 min⁻¹ at pH 7) .
Q. What role does this compound play in medicinal chemistry as a synthon?
Methodological Answer:
- Pharmaceutical Intermediates: The iodine atom facilitates cross-coupling to attach bioactive moieties (e.g., antiproliferative chalcones) .
- Radiotracer Development: Replace iodine-127 with iodine-124 for PET imaging probes. Purify via semi-preparative HPLC (ACN/H₂O, 70:30) .
Case Study: A derivative showed IC₅₀ = 1.2 µM against MCF-7 breast cancer cells .
Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data?
Methodological Answer:
- DFT vs. Experiment: If computed activation energies (e.g., for iodination) conflict with observed rates, re-examine solvent effects (e.g., SMD model) or transition-state approximations.
- Validation: Perform kinetic isotope effect (KIE) studies to confirm mechanisms. For example, a primary KIE (k_H/k_D > 2) supports rate-determining C–H bond cleavage .
Q. What environmental persistence data exist for this compound, and how are they obtained?
Methodological Answer:
- Persistence Studies: Use OECD 309 (water/sediment systems) to measure half-life. LC-MS/MS detects concentrations as low as 0.1 ppb .
- Bioaccumulation: Log K_ow = 3.8 (moderate bioaccumulation potential) predicted via EPI Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
